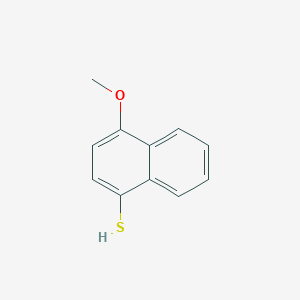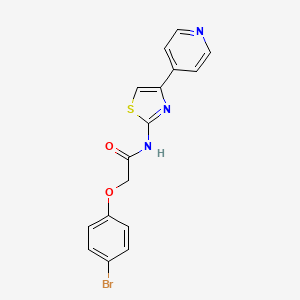
2-(4-bromophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-bromophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups, including a bromophenoxy group, a pyridinyl group, and a thiazolyl group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenoxy group would likely be planar due to the sp2 hybridization of the carbon atoms. The pyridinyl group, being a heterocyclic aromatic ring, would also be planar. The thiazolyl group, another heterocycle, would likely have a non-planar structure due to the presence of the sulfur and nitrogen atoms .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. The bromine atom in the bromophenoxy group could be replaced by a nucleophile in a substitution reaction. The pyridinyl and thiazolyl groups could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature, given its complex structure. The presence of the bromine atom could make it relatively heavy compared to similar organic compounds. Its solubility would depend on the specific arrangement of its functional groups .Aplicaciones Científicas De Investigación
Luminescent Probes for Primary Aromatic Amine Detection
2-(4-bromophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide: has been employed as a luminescent probe for detecting primary aromatic amines (PAAs). These PAAs are persistent and highly toxic organic pollutants that pose a threat to human health and the environment. Researchers have constructed fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets by incorporating an electron-deficient monomer called 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) into a 2D framework. The resulting F-CTF-3 nanosheet exhibits high sensitivity and selectivity for PAAs, surpassing other reported fluorescent sensors. Notably, it can detect phenylamine (PA) and p-phenylenediamine (PDA) at unprecedented low detection limits .
Ternary Polymer Solar Cells
In the realm of renewable energy, 2-(4-bromophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide serves as a minimal benzo[c][1,2,5]thiadiazole-based electron acceptor. Ternary polymer solar cells (PSCs) with three active layer components (two donors with one acceptor, or two acceptors with one donor) have been explored to enhance power conversion efficiencies (PCEs). This compound’s unique properties contribute to improving the performance of PSCs .
Direcciones Futuras
Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in the fields of medicinal chemistry or materials science, given its complex structure and the presence of several functional groups commonly found in biologically active compounds .
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c17-12-1-3-13(4-2-12)22-9-15(21)20-16-19-14(10-23-16)11-5-7-18-8-6-11/h1-8,10H,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBGSNLEISBXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2788539.png)
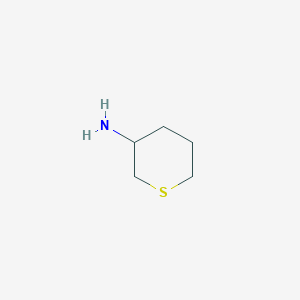
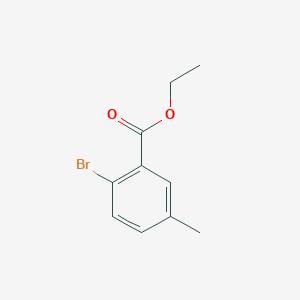

![N-Methyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2788545.png)
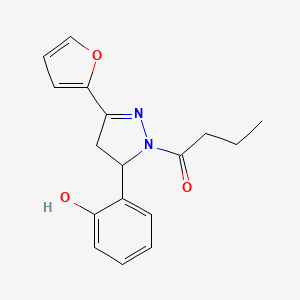
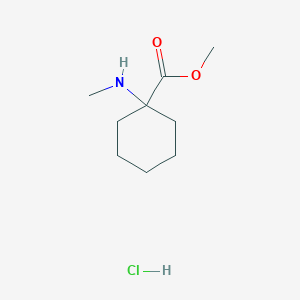
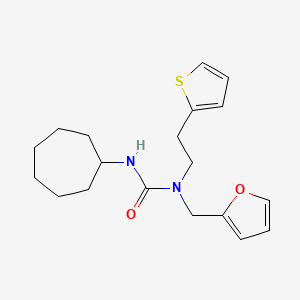
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2788555.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2788556.png)
![N-(5-((3,4-dimethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2788558.png)

![Methyl 4-[(ethylamino)methyl]cyclohexane-1-carboxylate hydrochloride](/img/structure/B2788561.png)
